2-Benzhydrylnaphthalene-1,4-dione
Overview
Description
2-Benzhydrylnaphthalene-1,4-dione is a chemical compound with the molecular formula C23H16O2 and a molecular weight of 324.37 g/mol It is known for its unique structure, which includes a naphthalene ring substituted with a benzhydryl group and two ketone functionalities
Scientific Research Applications
2-Benzhydrylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydrylnaphthalene-1,4-dione typically involves the reaction of benzhydrol with 1,4-naphthoquinone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzhydrylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 2-Benzhydrylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as apoptosis and cell proliferation. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Benzhydryl-1,4-naphthoquinone
- 2-(Diphenylmethyl)-1,4-naphthoquinone
- 2-(Diphenylmethyl)naphthalene-1,4-dione
Comparison: Compared to similar compounds, 2-Benzhydrylnaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both benzhydryl and naphthoquinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-benzhydrylnaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O2/c24-21-15-20(23(25)19-14-8-7-13-18(19)21)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVWYZRKTCROSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282588 | |
Record name | 2-benzhydrylnaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14039-65-7 | |
Record name | NSC26681 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzhydrylnaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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